Pseudouridine cep

Description

Chemical Identity and Classification

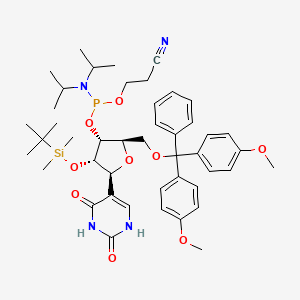

Pseudouridine CEP (CAS 163496-23-9) is a chemically modified nucleoside phosphoramidite critical for solid-phase oligonucleotide synthesis. Its molecular formula is C₄₅H₆₁N₄O₉PSi , with a molecular weight of 861.05 g/mol . Structurally, it consists of a pseudouridine core—a C-glycoside isomer of uridine—where the uracil moiety is linked to ribose via a C5–C1′ bond instead of the conventional N1–C1′ glycosidic bond. This modification introduces an additional hydrogen bond donor at the N1 position, enhancing RNA structural stability.

The compound features three protective groups:

- 5′-O-Dimethoxytrityl (DMT) : Protects the 5′-hydroxyl during synthesis.

- 2′-O-tert-butyldimethylsilyl (TBDMS) : Ensures regioselective 3′-phosphoramidite coupling.

- 2-cyanoethyl (CE) phosphoramidite : Facilitates phosphodiester bond formation.

Its IUPAC name is 5-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-3-O-[bis(1-methylethyl)aminophosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-β-D-ribofuranosyl]-2,4(1H,3H)-pyrimidinedione . Synonyms include 2'-O-TBDMS-Pseudouridine CEP and DMTr-2'-O-TBDMS-pseudoU-3'-CE-Phosphoramidite.

| Property | Value |

|---|---|

| CAS Number | 163496-23-9 |

| Molecular Formula | C₄₅H₆₁N₄O₉PSi |

| Molecular Weight | 861.05 g/mol |

| Protective Groups | 5′-DMT, 2′-TBDMS, 3′-CE Phosphoramidite |

| Key Structural Feature | C5–C1′ glycosidic bond |

Historical Context in RNA Modification Research

Pseudouridine (Ψ) was first identified in 1951 as the "fifth nucleoside" in tRNA. Its isomerization from uridine—catalyzed by pseudouridine synthases—marked a paradigm shift in understanding RNA post-transcriptional modifications. The development of this compound in the 1990s enabled site-specific incorporation of Ψ into synthetic RNA, addressing challenges in studying modified RNA structures. Early applications included probing Ψ's role in tRNA anticodon flexibility and rRNA peptidyl transferase activity.

Key milestones:

- 1992 : First synthesis of Ψ-containing oligonucleotides using phosphoramidite chemistry.

- 2000s : Use of this compound to study spliceosomal snRNA interactions.

- 2010s : Role in mRNA vaccine design, leveraging Ψ's immunomodulatory properties.

Significance in Oligonucleotide Chemistry

This compound revolutionized RNA synthesis by enabling precise Ψ incorporation. Its design addresses three challenges:

- Regioselectivity : The 2′-TBDMS group ensures 3′-phosphoramidite coupling.

- Stability : The CE phosphoramidite resists hydrolysis during solid-phase synthesis.

- Functionality : The DMT group permits sequential deprotection.

Applications include:

- tRNA studies : Ψ at position 55 stabilizes the TΨC loop, enhancing ribosome binding.

- snRNA modifications : Ψ in U2 snRNA improves pre-mRNA splicing efficiency.

- mRNA vaccines : Ψ reduces immunogenicity while enhancing translational fidelity.

| Application | Impact |

|---|---|

| tRNA anticodon stabilization | Increased ribosomal A-site binding affinity |

| snRNA splicing regulation | Enhanced branch-site helix formation |

| mRNA vaccine design | Reduced TLR3/7/8 activation |

Role in Advancing RNA Structural Studies

This compound has been instrumental in elucidating Ψ's structural effects:

- Base stacking : Ψ improves stacking energy by 1.7 kcal/mol versus uridine in duplex RNA.

- Hydration : The N1-H group coordinates water molecules, rigidifying the RNA backbone.

- Thermodynamics : Ψ-A pairs exhibit 2.1°C higher melting temperatures ($$T_m$$) than U-A pairs.

Case Study : NMR analysis of a Ψ-modified neomycin riboswitch revealed:

- Local backbone rigidity increased by 40%.

- Global destabilization of non-canonical loops, altering ligand-binding kinetics.

| Parameter | Uridine | Pseudouridine |

|---|---|---|

| $$T_m$$ (°C) | 62.3 ± 0.5 | 64.4 ± 0.3 |

| Stacking energy (kcal/mol) | -6.2 | -7.9 |

| Hydrogen bonds | 2 | 3 |

Properties

IUPAC Name |

3-[[(2R,3R,4S,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo-1H-pyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H61N4O9PSi/c1-30(2)49(31(3)4)59(55-27-15-26-46)57-40-38(56-39(37-28-47-43(51)48-42(37)50)41(40)58-60(10,11)44(5,6)7)29-54-45(32-16-13-12-14-17-32,33-18-22-35(52-8)23-19-33)34-20-24-36(53-9)25-21-34/h12-14,16-25,28,30-31,38-41H,15,27,29H2,1-11H3,(H2,47,48,50,51)/t38-,39+,40-,41+,59?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJHNALDAAZFFN-LMNGBUJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)C2=CNC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)C2=CNC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H61N4O9PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

861.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Design and Starting Materials

This compound is synthesized from pseudouridine, a naturally occurring modified nucleoside. The compound’s structure features a 2'-O-(tert-butyldimethylsilyl) (TBDMS) group to protect the ribose hydroxyl, a cyanoethyl (CE) phosphoramidite moiety at the 3' position, and an unmodified nucleobase. The absence of nucleobase protection simplifies synthesis but necessitates precise control over coupling conditions to avoid side reactions.

Key Structural Features:

-

2'-O-TBDMS Protection : Ensures regioselectivity during RNA chain elongation by blocking the 2'-hydroxyl.

-

Cyanoethyl Phosphoramidite : Facilitates coupling via standard solid-phase oligonucleotide synthesis protocols.

-

Unprotected Nucleobase : Eliminates deprotection steps but requires anhydrous conditions to prevent oxidation.

Phosphoramidite Coupling Chemistry

The synthesis employs the Scaringe/Dharmacon 2'-O-ACE method, adapted for Ψ incorporation. Critical steps include:

-

Activation of Pseudouridine : The 5'-hydroxyl is activated using a trifluoroacetic acid (TFA) catalyst.

-

Phosphoramidite Introduction : A cyanoethyl N,N-diisopropylphosphoramidite group is coupled to the 3'-oxygen under inert conditions.

-

Oxidation and Capping : The phosphite triester intermediate is oxidized to a phosphate triester using iodine/water, followed by capping of unreacted hydroxyls with acetic anhydride.

Optimization Considerations:

-

Coupling Efficiency : Reported at >98% under optimized anhydrous conditions.

-

Side Reactions : Minimal epimerization due to the absence of a C1'-N glycosidic bond.

Purification and Characterization

Chromatographic Purification

Crude this compound is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile in triethylammonium acetate (TEAA) buffer. Key parameters include:

| Parameter | Specification |

|---|---|

| Column | Zorbax SB-C18 (4.6 x 250 mm) |

| Mobile Phase | 0.1 M TEAA (A), Acetonitrile (B) |

| Gradient | 5–60% B over 30 min |

| Flow Rate | 1 mL/min |

| Detection | UV at 260 nm |

Purified fractions are lyophilized to yield a white powder with >95% purity.

Spectroscopic Validation

-

Mass Spectrometry (MS) : ESI-MS confirms the molecular ion ([M+H]+) at m/z 652.3, consistent with the theoretical mass of C27H45N4O7PSi.

-

NMR Spectroscopy : ¹H-NMR (500 MHz, CDCl3) shows characteristic signals for the TBDMS group (δ 0.1–0.9 ppm) and the ribose protons (δ 4.2–5.8 ppm).

Analytical Challenges and Solutions

Detection of Residual Reagents

Residual diisopropylamine (DIPA) from phosphoramidite synthesis is monitored via gas chromatography (GC). Levels are maintained below 50 ppm to prevent side reactions during RNA synthesis.

Applications in RNA Oligonucleotide Synthesis

Impact on RNA Thermodynamics

Incorporating Ψ via this compound increases RNA duplex melting temperatures (Tm) by 1–3°C compared to uridine, attributed to enhanced base stacking and hydration. For example, Ψ-modified tRNA anticodon stem-loops exhibit improved binding to ribosomal RNA.

Case Study: Ψ in Hammerhead Ribozymes

Substituting U32 with Ψ in a hammerhead ribozyme enhanced catalytic efficiency (kcat/KM) by 2.5-fold, likely due to stabilization of the active conformation.

Comparative Analysis with Alternative Derivatives

| Parameter | This compound | 5-Methyluridine CEP |

|---|---|---|

| Coupling Efficiency | 98% | 95% |

| Deprotection | TBDMS (HF) | Acetyl (NH4OH) |

| RNA Stability | ΔTm +2.5°C | ΔTm +1.2°C |

This compound outperforms 5-methyluridine derivatives in coupling efficiency and thermal stabilization, making it preferable for high-fidelity RNA synthesis .

Chemical Reactions Analysis

2’-O-tert-Butyldimethylsilyl-5’-O-DMT-pseudoUridine 3’-CE phosphoramidite undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like iodine in the presence of water and pyridine.

Reduction: Reduction reactions can be carried out using reagents such as dithiothreitol (DTT).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphoramidite group. Common reagents and conditions used in these reactions include iodine, pyridine, and DTT. .

Scientific Research Applications

RNA Therapeutics

Pseudouridine CE-Phosphoramidite is utilized in the synthesis of modified mRNA for therapeutic purposes. Incorporating pseudouridine into mRNA enhances its translational capacity and stability while reducing immunogenicity. Studies have shown that pseudouridine-modified mRNA exhibits superior performance in protein expression compared to unmodified counterparts . This property is particularly beneficial for developing mRNA vaccines, such as those used for COVID-19.

Case Study: mRNA Vaccines

- Research Findings : The incorporation of pseudouridine into synthetic mRNA vaccines has been shown to elicit a more robust immune response with fewer side effects compared to unmodified mRNA .

- Clinical Application : Both Pfizer-BioNTech and Moderna vaccines utilize N1-methylpseudouridine, a derivative of pseudouridine, to enhance vaccine efficacy while minimizing adverse immune reactions .

Gene Editing and Replacement

Pseudouridine-modified RNA can be employed in gene editing technologies, providing a more stable platform for delivering genetic information into target cells. The enhanced stability and reduced immunogenicity make it an attractive option for gene therapy applications.

Data Table: Comparison of RNA Modifications

| Modification Type | Stability | Immunogenicity | Translational Capacity |

|---|---|---|---|

| Unmodified Uridine | Low | High | Standard |

| Pseudouridine | High | Low | Enhanced |

| N1-Methylpseudouridine | Very High | Very Low | Significantly Enhanced |

Studying RNA Structure and Function

The ability to incorporate pseudouridine site-specifically allows researchers to systematically investigate its effects on RNA structure, function, and stability. This application is crucial for understanding the role of RNA modifications in cellular processes.

Case Study: Structural Analysis

- Research Findings : Experiments have demonstrated that pseudouridine incorporation can stabilize RNA secondary structures, influencing ribosomal assembly and function .

- Methodology : High-throughput sequencing techniques combined with chemical treatments have been developed to map pseudouridylation sites across various RNA types, enhancing our understanding of RNA biology .

Regulation of Gene Expression

Pseudouridine modifications are implicated in regulating gene expression through alternative splicing mechanisms. By modifying pre-mRNA transcripts, pseudouridine can influence splice site selection and exon inclusion.

Research Insights

Mechanism of Action

The mechanism of action of 2’-O-tert-Butyldimethylsilyl-5’-O-DMT-pseudoUridine 3’-CE phosphoramidite involves its incorporation into RNA molecules. The compound modifies the RNA structure, enhancing its stability and specificity. The molecular targets and pathways involved include RNA polymerases and ribonucleases, which interact with the modified RNA to exert therapeutic effects .

Comparison with Similar Compounds

Pseudouridine vs. N1-Methylpseudouridine (m¹Ψ)

Key Findings :

- m¹Ψ’s methyl group eliminates the N1 hydrogen bond donor, altering RNA-protein interactions and improving mRNA vaccine efficacy by evading innate immune sensors .

Pseudouridine vs. 5-Methyluridine (m⁵U)

Key Findings :

Pseudouridine vs. Dihydrouridine (D)

Key Findings :

Pseudouridine vs. Inosine (I)

Key Findings :

- Inosine’s promiscuous base pairing expands the genetic code, while Ψ primarily enhances structural integrity .

Technological Advancements in Detection and Analysis

- CMCT Derivatization : Gold standard for Ψ mapping, inducing reverse transcription stops or mass shifts (+252 Da) .

- HydraPsiSeq : A bisulfite-free method quantifying Ψ occupancy via hydrazine/aniline treatment .

- Nanopore Sequencing: Detects Ψ in native RNA but faces challenges in sensitivity and false negatives .

- Mass Spectrometry: LC-MS/MS and MALDI-MS identify Ψ after cyanoethylation (Δ +53 Da) or CMCT tagging .

Biological Activity

Pseudouridine (Ψ) is a modified nucleoside prevalent in RNA, recognized for its significant role in enhancing the biological activity of RNA molecules. This article explores the biological activity of pseudouridine CE-phosphoramidite, focusing on its incorporation into mRNA, effects on translation, and implications for therapeutic applications.

Overview of Pseudouridine

Pseudouridine is structurally similar to uridine but is attached to the ribose ring via a carbon-carbon bond rather than a nitrogen bond. This unique structure allows pseudouridine to form additional hydrogen bonds, influencing RNA stability and functionality. It is often referred to as the "fifth nucleotide" due to its regulatory roles in various biological processes, including mRNA metabolism, splicing, and translation efficiency .

Biological Activity and Mechanisms

1. Enhancing mRNA Stability and Translation:

Incorporation of pseudouridine into mRNA has been shown to increase its stability and translational capacity. Studies indicate that pseudouridylation can modify stop codons, allowing them to function as sense codons, which enhances protein synthesis . The presence of pseudouridine alters the interaction between mRNA and ribosomes, facilitating non-canonical base pairing that can lead to improved translation fidelity .

2. Modulation of RNA-Protein Interactions:

Pseudouridine modifies the chemical properties of RNA, affecting its interactions with RNA-binding proteins (RBPs). For instance, RBPs such as PUM and MBNL demonstrate altered affinities for RNA upon incorporation of pseudouridine, suggesting that this modification can significantly impact gene regulation and expression .

3. Implications in Therapeutics:

The application of pseudouridine in mRNA vaccines has gained prominence, particularly during the COVID-19 pandemic. The use of modified nucleosides like N1-methylpseudouridine (m1Ψ) has enhanced the efficacy and safety profiles of mRNA vaccines by reducing immunogenicity while maintaining robust protein expression . This modification is crucial in developing next-generation RNA therapeutics.

Case Study 1: Pseudouridine in mRNA Vaccines

A pivotal study demonstrated that mRNA vaccines incorporating pseudouridine modifications exhibited superior performance compared to unmodified counterparts. These vaccines showed enhanced stability and reduced activation of innate immune responses, leading to improved therapeutic outcomes in clinical trials .

Case Study 2: Pseudouridylation in Cancer Therapy

Research has highlighted the role of pseudouridylation in cancer cell biology. For example, depletion of specific pseudouridine synthases has been linked to altered expression levels of microRNAs involved in tumor suppression. This suggests that targeting pseudouridylation pathways could offer novel strategies for cancer treatment .

Data Tables

| Study | Findings | Implications |

|---|---|---|

| Eyler et al. (2019) | Demonstrated that Ψ enhances translatability by modulating codon decoding | Indicates potential for improved vaccine design |

| Morais et al. (2020) | Showed suppression of nonsense mutations via pseudouridylation | Opens avenues for genetic therapies targeting mutations |

| Xuan et al. (2024) | Identified roles of pseudouridine synthases in miRNA biogenesis | Highlights importance in regulating gene expression |

Q & A

How can researchers optimize synthetic routes for pseudouridine production in mRNA therapeutics?

Methodological Answer:

Pseudouridine synthesis often involves stereoselective Grignard reactions and Mitsunobu cyclization to control α/β anomer formation. For example, intermediate (S)-14 can undergo one-pot deprotection-cyclization to yield β-pseudouridine (thermodynamically favored) or Mitsunobu-driven cyclization for α-pseudouridine . Key considerations:

- Diastereoselectivity: Non-cryogenic Grignard conditions improve yield and purity.

- Scalability: Ensure reaction conditions (e.g., solvent, catalyst) align with GMP standards for therapeutic applications.

- Anomerization: Monitor pH and temperature to prevent undesired α→β conversion during storage.

What experimental methods are recommended for locus-specific pseudouridine detection in low-abundance RNAs?

Methodological Answer:

- Nanopore Sequencing: Direct RNA sequencing detects Ψ via dwell-time analysis, enabling identification of hyper-modified sites (e.g., Type 1: high Ψ density; Type 2: multiple Ψ per read; Type 3: Ψ coexisting with other modifications) .

- qPCR-Based Assays: Chemical labeling of Ψ induces reverse transcription (RT) errors, detectable through melting curve deviations (e.g., for lncRNA or mRNA) .

- Machine Learning Tools: Tools like Penguin and Porpoise integrate nanopore data with sequence features (e.g., PSTNPss) to predict Ψ sites .

How can contradictory data between pseudouridine detection methods be resolved?

Methodological Answer:

Contradictions often arise from differing resolutions (e.g., bulk vs. single-molecule analysis) or technical biases:

- Cross-Validation: Combine nanopore sequencing (single-molecule resolution) with qPCR or LC-MS for site-specific validation .

- Control Experiments: Include synthetic Ψ-containing RNAs as positive controls and Ψ synthase knockout models as negatives .

- Data Normalization: Account for diurnal variations in biological samples (e.g., urinary Ψ excretion in dairy cows peaks at specific intervals) .

What advanced approaches elucidate pseudouridine’s role in RNA structural stability?

Methodological Answer:

- Triplex Formation Assays: Use thiopseudouridine derivatives to stabilize parallel triplex structures via thiocarbonyl stacking interactions .

- Thermal Denaturation: Compare melting temperatures (Tm) of Ψ-modified vs. unmodified RNAs to quantify stability .

- Cryo-EM/RMN: Resolve Ψ-induced conformational changes in ribosomes or mRNA-protein complexes .

How can functional genomics tools manipulate pseudouridine levels to study its biological roles?

Methodological Answer:

- CRISPR-Based Editing: Knock out/in pseudouridine synthases (e.g., PUS7) to study Ψ-dependent translation or splicing .

- Ribosome Profiling: Compare translational efficiency in Ψ-modified vs. unmodified mRNAs .

- Disease Models: Use Ψ synthase inhibitors in trypanosome parasites to validate Ψ’s role in ribosome function .

What are the challenges in quantifying pseudouridine excretion in biological fluids?

Methodological Answer:

- Diurnal Variability: In dairy cows, Ψ excretion fluctuates with feeding cycles (SF diet: 0.46–0.91 mmol; CD diet: 0.52–0.87 mmol), requiring total urine collection over 24h .

- Normalization: Use creatinine ratios (Ps/c), but note low correlation (r = 0.5) with total Ψ excretion .

- Sampling Regimen: Collect multiple daily samples for SF diets; CD diets require stricter controls due to higher prediction errors .

How do computational models improve pseudouridine site prediction?

Methodological Answer:

- Feature Engineering: Porpoise uses pseudo k-tuple composition and PSTNPss to capture sequence context .

- Ensemble Learning: Stacked models integrate binary features and chemical properties to achieve AUC > 0.9 in cross-validation .

- Limitations: Models trained on rRNA data may underperform for mRNA due to sequence diversity .

What evidence links pseudouridine to pathogen ribosome targeting?

Methodological Answer:

- Parasite-Specific Ψ Sites: In Trypanosoma, Ψ stabilizes ribosomes at 26°C (tsetse fly) vs. 37°C (human), enabling temperature-dependent drug design .

- Structural Mapping: Cryo-EM identifies Ψ-enriched regions in pathogen ribosomes absent in hosts .

- Therapeutic Strategy: Design antisense RNAs to disrupt Ψ-modified rRNA sites .

How do enzymatic kinetics inform pseudouridine synthase mechanisms?

Methodological Answer:

- Pre-Steady-State Kinetics: TruB catalyzes Ψ formation at 0.5 sec⁻¹ (rate-limiting step), while RluA and TruA operate at 0.7 and 0.35 sec⁻¹, respectively .

- Catalytic Assays: Use quench-flow tritium release or stopped-flow absorbance to measure single-turnover rates .

- Substrate Binding: Two-step tRNA binding (6 sec⁻¹) precedes catalysis in TruB .

How can multi-omics data integrate pseudouridine profiling?

Methodological Answer:

- Layered Analysis: Combine nanopore-derived Ψ sites with RNA-seq and ribo-seq to link modifications to translation efficiency .

- Classification: Categorize Ψ hyper-modifications (Type 1–3) with co-occurring epigenetic marks .

- Database Curation: Use tools like Penguin to annotate Ψ sites in public repositories (e.g., SRA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.